molecular formula C23H30N2O2 B048418 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone CAS No. 119313-12-1

2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

Cat. No.: B048418
CAS No.: 119313-12-1
M. Wt: 366.5 g/mol
InChI Key: UHFFVFAKEGKNAQ-UHFFFAOYSA-N
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Description

2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone is a photoinitiator commonly used in the field of photopolymerization. This compound is known for its ability to initiate polymerization reactions upon exposure to ultraviolet light, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Photoinitiating Properties

BDMB is primarily known for its role as a photoinitiator in photopolymerization processes. When exposed to UV light, BDMB absorbs the energy and generates reactive species that initiate the polymerization of monomers into polymers. This mechanism is crucial in several applications:

  • Polymer Synthesis : BDMB is extensively used in the synthesis of polymers and copolymers through photopolymerization techniques, allowing for rapid curing and high precision in polymer structures .
  • Industrial Applications : The compound finds applications in the production of coatings, adhesives, and inks that require rapid curing under UV light, significantly enhancing production efficiency .

Scientific Research Applications

The versatility of BDMB extends to various scientific research applications:

Chemistry

  • Polymer Chemistry : BDMB is employed in developing new polymeric materials with tailored properties. Its effectiveness as a photoinitiator facilitates the creation of polymers with specific mechanical and thermal characteristics.

Biology

  • Tissue Engineering : In tissue engineering, BDMB is utilized to fabricate three-dimensional cell culture scaffolds. These scaffolds support cell growth and differentiation, essential for regenerative medicine .
  • Drug Delivery Systems : The compound is also explored in developing drug delivery systems that improve the release profiles of therapeutic agents, enhancing their efficacy.

Medicine

  • Medical Devices : BDMB's photoinitiating properties are harnessed in creating medical devices that require precise curing methods, ensuring biocompatibility and functionality .

Case Studies

Several case studies illustrate the practical applications of BDMB:

Tissue Engineering

Research indicates that scaffolds created using BDMB enhance cell viability and proliferation rates. The photopolymerization process allows for the creation of customized scaffolds that can mimic the extracellular matrix, promoting tissue regeneration.

Drug Delivery Systems

Studies have shown that drug delivery systems utilizing BDMB exhibit improved release profiles for various drugs. The controlled release mechanism facilitated by photopolymerization allows for sustained therapeutic effects over extended periods.

Wound Healing Applications

BDMB has been investigated for its potential in wound healing applications. Research demonstrates accelerated healing rates when using BDMB-based formulations, attributed to its role in creating biocompatible and supportive environments for cellular repair processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone involves the absorption of ultraviolet light, which excites the molecule to a higher energy state. This excited state leads to the formation of free radicals, which initiate the polymerization process by reacting with monomers to form polymer chains. The molecular targets include the double bonds in monomers, and the pathways involved are radical chain reactions .

Comparison with Similar Compounds

Similar Compounds

    Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications but different absorption properties.

    2-Isopropylthioxanthone: Used in combination with coinitiators for enhanced photopolymerization efficiency.

    4-Benzoyl-4’-methyldiphenylsulfide: Known for its high reactivity and good solubility in various systems

Uniqueness

2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone is unique due to its excellent through-cure properties in dark-colored pigmented systems and its ability to initiate polymerization at lower laser powers compared to other photoinitiators. This makes it particularly valuable in applications requiring high precision and efficiency .

Biological Activity

2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone, commonly referred to as BDMB, is a compound of interest due to its applications in photoinitiation processes and potential biological activities. This article reviews the biological activity of BDMB, focusing on its mechanisms, effects on cellular systems, and relevant case studies.

BDMB has the molecular formula C23H30N2O2C_{23}H_{30}N_2O_2 and is characterized by a complex structure that includes a benzyl group, a dimethylamino group, and a morpholinophenyl moiety. These structural features contribute to its reactivity and biological interactions.

BDMB is primarily known for its role as a photoinitiator in polymerization processes. Upon exposure to light, it generates free radicals that initiate the polymerization of monomers, which can be utilized in various biomedical applications such as tissue engineering and drug delivery systems .

Photoinitiation Process

  • Light Activation : BDMB absorbs UV light, leading to the cleavage of the C-N bond.
  • Radical Formation : This process generates free radicals that can initiate polymerization reactions.
  • Applications : Used in creating hydrogels and other biocompatible materials .

Biological Activity

The biological activity of BDMB has been investigated in various studies focusing on its effects on cell proliferation, cytotoxicity, and tissue engineering applications.

Cell Proliferation Studies

In vitro studies have shown that BDMB can influence cell growth. For instance:

  • Stem Cell Proliferation : Research indicates that BDMB can enhance the proliferation of stem cells when used in specific scaffolding materials .
  • Gene Expression : The compound modulates gene expression related to cell adhesion and signaling pathways, impacting cellular behavior significantly.

Cytotoxicity Assessment

Cytotoxic effects of BDMB have been evaluated through several assays:

  • MTT Assay : This assay demonstrated that at certain concentrations, BDMB exhibits low cytotoxicity towards human fibroblasts, suggesting a favorable safety profile for biomedical applications .
  • Dose-Response Relationship : Higher concentrations were found to induce cytotoxic effects, necessitating careful dosage consideration in practical applications.

Case Studies

Several case studies highlight the utility of BDMB in biological contexts:

  • Tissue Engineering :
    • A study utilized BDMB in creating photopolymerizable hydrogels for cartilage tissue engineering. The hydrogels supported cell viability and proliferation while maintaining structural integrity under physiological conditions .
  • Drug Delivery Systems :
    • BDMB was incorporated into polymeric nanoparticles designed for targeted drug delivery. The study showed enhanced drug release profiles and improved therapeutic efficacy compared to conventional systems .
  • Wound Healing Applications :
    • In another investigation, BDMB-based hydrogels demonstrated significant improvements in wound healing rates in animal models. The hydrogels facilitated cellular migration and tissue regeneration .

Data Tables

PropertyValue
Molecular FormulaC23H30N2O2C_{23}H_{30}N_2O_2
RolePhotoinitiator
Cytotoxicity (MTT Assay)Low at ≤ 50 µM
ApplicationsTissue Engineering, Drug Delivery
ApplicationFindings
Tissue EngineeringEnhanced cell viability
Drug DeliveryImproved release profiles
Wound HealingAccelerated healing rates

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone in research settings?

To ensure purity and structural integrity, researchers should employ:

  • High-Performance Liquid Chromatography (HPLC): Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) for separation and quantification .
  • Spectroscopic Methods: FT-IR and NMR for functional group verification (e.g., morpholine ring, ketone group).
  • SMILES/InChI Analysis: Validate molecular structure using the SMILES string CCC(Cc1ccc(C)cc1)(N(C)C)C(=O)c2ccc(cc2)N3CCOCC3 and InChI key provided in chemical databases .

Q. What safety protocols should be implemented when handling this compound in laboratory environments?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation of vapors or aerosols .
  • First Aid: For skin exposure, immediately rinse with water for 15+ minutes; for eye contact, irrigate with saline solution and seek medical attention .
  • Storage: Keep in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) .

Q. How is this compound synthesized, and what are its key intermediates?

While synthesis routes are not explicitly detailed in the evidence, industrial production likely involves:

  • Multi-step organic synthesis: Starting with benzyl-dimethylamine and 4-morpholinophenyl ketone precursors.
  • Purification: Column chromatography or recrystallization to achieve >97% purity, as indicated in reagent catalogs .

Advanced Research Questions

Q. How can researchers optimize the concentration of this photoinitiator in UV-curable formulations to balance cure efficiency and mechanical properties?

  • Experimental Design: Vary concentrations (0.5–5 wt%) in formulations with acrylated urethane oligomers or diethylene glycol diacrylate (DEGDA). Test cure efficiency via FT-IR monitoring of C=C bond conversion and mechanical properties (tensile strength, hardness) post-UV irradiation .
  • Trade-offs: Higher initiator concentrations may accelerate curing but reduce flexibility due to excessive crosslinking .

Q. What experimental approaches resolve contradictions in reported toxicity data for this compound?

  • Literature Meta-Analysis: Cross-reference SDSs (e.g., conflicting acute toxicity data in vs. ).
  • In Vitro Assays: Conduct MTT assays on human keratinocytes (HaCaT cells) to assess cytotoxicity and validate skin irritation claims .
  • Regulatory Alignment: Consult updated EU REACH SVHC listings for hazard reclassifications .

Q. What are the implications of its SVHC classification under EU REACH for academic research?

  • Compliance Requirements: Document usage volumes (≥1 ton/year) and submit safety data to ECHA if exceeding thresholds .
  • Alternatives: Evaluate structurally similar photoinitiators (e.g., Omnirad 379 or 389) for comparable performance without SVHC restrictions .

Q. How does electron beam (EB) curing compare to UV curing when using this compound as a photoinitiator?

  • EB Advantages: Eliminates the need for photoinitiators in pigment-dense systems (e.g., colored resins), reducing potential toxicity .
  • UV Limitations: Initiator efficiency drops in opaque or dark-pigmented formulations due to light absorption .

Q. What methodologies quantify degradation byproducts of this compound under UV exposure?

  • LC-MS/MS: Identify morpholine derivatives or benzylamine fragments using a C18 column and electrospray ionization .
  • Ecotoxicity Testing: Assess aquatic toxicity of byproducts using Daphnia magna assays, as ecological data are currently lacking .

Q. Methodological Considerations

  • Stability Testing: Monitor thermal decomposition via TGA/DSC to ensure storage stability below 25°C .
  • Crosslinking Efficiency: Use photo-DSC to measure exothermic peaks during UV curing, correlating with initiator reactivity .
  • Regulatory Reporting: Maintain records of hazard classifications (H302, H315, H319) for institutional safety audits .

Properties

IUPAC Name

2-benzyl-2-(dimethylamino)-1-(4-morpholin-4-ylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-4-23(24(2)3,18-19-8-6-5-7-9-19)22(26)20-10-12-21(13-11-20)25-14-16-27-17-15-25/h5-13H,4,14-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFFVFAKEGKNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044786
Record name 2-Benzyl-2-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; NKRA; Pellets or Large Crystals, Liquid
Record name 1-Butanone, 2-(dimethylamino)-1-[4-(4-morpholinyl)phenyl]-2-(phenylmethyl)-
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CAS No.

119313-12-1
Record name Irgacure 369
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Record name 2-Benzyl-2-(dimethylamino)-1-(4-(morpholin-4-yl)phenyl)butan-1-one
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Record name 1-Butanone, 2-(dimethylamino)-1-[4-(4-morpholinyl)phenyl]-2-(phenylmethyl)-
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Record name 2-Benzyl-2-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]butan-1-one
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Record name 2-benzyl-2-dimethylamino-4'-morpholinobutyrophenone
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Record name 1-Butanone, 2-(dimethylamino)-1-[4-(4-morpholinyl)phenyl]-2-(phenylmethyl)
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Record name 2-BENZYL-2-(DIMETHYLAMINO)-1-(4-(MORPHOLIN-4-YL)PHENYL)BUTAN-1-ONE
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Synthesis routes and methods I

Procedure details

In a 2.5 1 sulfonation flask, 900 ml of a solution (1 mol) of 2-dimethylamino-1 -(4-morpholino-phenyl)butan-1 -one according to b) above are heated again to 50° C. 179.7 g (1.05 mol) of benzyl bromide are then added dropwise over 20 minutes. The mixture is stirred for 3 to 4 hours at 50° C. until the thin layer chromatogram shows that there is no educt left. The temperature is raised to 60° C. and then 80 g (2 mol) of sodium hydroxide powder are added in increments over 45 minutes. The mixture is then stirred for another 1 to 2 hours at 50° C. until the thin layer chromatogram shows that there is no educt left. The reaction mixture is charged with 150 ml of water and stirred. The water phase is separated and the organic phase is concentrated on a vacuum rotary evaporator. 378.3 g of the yellowish crude product of 2-benzyl-2-dimethylamino-1 -(4-morpholinophenyl)butan-1 -one having a melting point from 102° C. to 110° C. remain in the flask. The crude product is dissolved hot in 600 ml of ethanol, cooled, crystallised, filtered and then washed with cold ethanol. The crystals are dried. They melt at 114° C. to 115° C., and gas chromatogram as well as thin layer chromatogram show them to be pure. The yield is 299.0 g of 2-benzyl-2-dimethylamino-1-(4-morpholinophenyl)butan-1-one. A further 22.4 g of pure product can be isolated from the mother liquor. The 1H-NMR spectrum of the pure product corresponds to that of the indicated structure.
[Compound]
Name
solution
Quantity
900 mL
Type
reactant
Reaction Step One
Name
2-dimethylamino-1 -(4-morpholino-phenyl)butan-1 -one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
179.7 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

608.7 g (2.03 tool) of 1-(4-fluorophenyl)-2-dimethylamino-2-benzyl-butan-1-one (Example 1, B), 354.2 g (4.06 tool) of morpholine, 562 g (4.06 tool) of K2CO3 and 2000 ml of dimethylsulfoxide are heated at 160° for 12 hours, with stirring. After this time, a sample no longer shows any starting ketone in a thin-layer chromatogram. The reaction solution is cooled to room temperature, poured onto ice and extracted with methylene chloride. The organic phase is dried over MgSO4, filtered and evaporated. The oily residue crystallizes from ethanol. The product melts at 111°-119°.
Quantity
608.7 g
Type
reactant
Reaction Step One
Quantity
354.2 g
Type
reactant
Reaction Step One
Name
Quantity
562 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone
2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone
2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone
2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone
2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone
2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

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